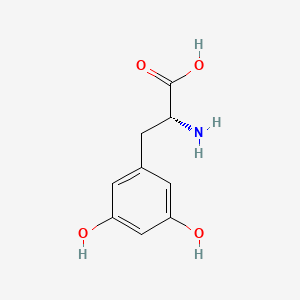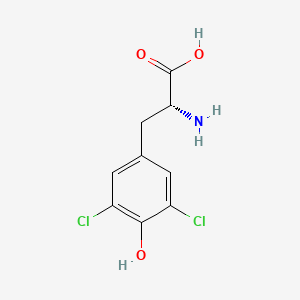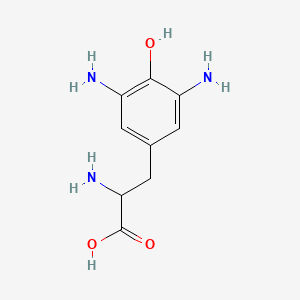
(2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID typically involves multi-step reactions. One common method includes the following steps:
Reduction: The starting material is reduced using magnesium in ethanol.
Oxidation: The intermediate product is then oxidized using potassium dichromate in aqueous sulfuric acid.
Hydrogenation: Finally, the product is hydrogenated using palladium on carbon as a catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in sulfuric acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Catechols.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
(2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of (2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID involves its interaction with enzymes and receptors in biological systems. It acts as a substrate for phenylalanine hydroxylase, which catalyzes its conversion to tyrosine. This reaction is crucial in the biosynthesis of neurotransmitters such as dopamine and norepinephrine .
類似化合物との比較
Similar Compounds
3,4-Dihydroxy-DL-Phenylalanine (DOPA): Another stereoisomer with similar chemical properties.
2,5-Dihydroxy-DL-Phenylalanine: Differing in the position of hydroxyl groups.
3-Hydroxytyrosine: A related compound with one hydroxyl group on the aromatic ring
Uniqueness
(2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID is unique due to its specific hydroxylation pattern, which influences its reactivity and interaction with biological molecules. This distinct structure allows for unique applications in various fields, setting it apart from other similar compounds.
特性
分子量 |
197.19 |
|---|---|
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








